molecular formula C22H12N4O2S B11514725 16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene

Cat. No.: B11514725
M. Wt: 396.4 g/mol
InChI Key: KVCWITLGQLXOGL-UHFFFAOYSA-N
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Description

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[108002,1003,8014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene is a complex heterocyclic compound It features a unique structure with multiple rings and various functional groups, including nitro, phenyl, and thia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene can be achieved through a series of complex organic reactions. One common method involves the use of a domino reaction methodology, where an initially formed heterodiene fragment takes part in subsequent cycloaddition reactions . For example, the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride can lead to the formation of a tricyclic compound through an intramolecular hetero Diels-Alder reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques. The exact industrial methods may vary depending on the specific requirements and applications of the compound.

Chemical Reactions Analysis

Types of Reactions

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenyl and thia groups can participate in substitution reactions to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the phenyl and thia groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H12N4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene

InChI

InChI=1S/C22H12N4O2S/c27-26(28)14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20-21(23-16)25-18-9-5-4-8-17(18)24-22(25)29-20/h1-12H

InChI Key

KVCWITLGQLXOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=C2C=C(C=C4)[N+](=O)[O-])N5C6=CC=CC=C6N=C5S3

Origin of Product

United States

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